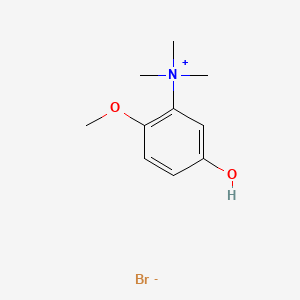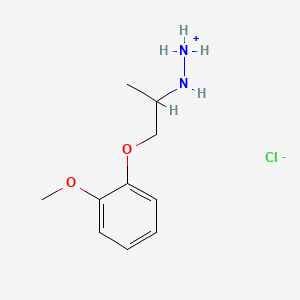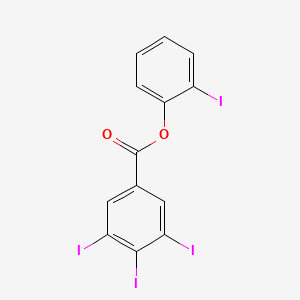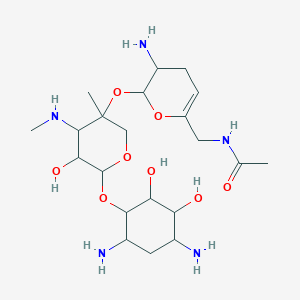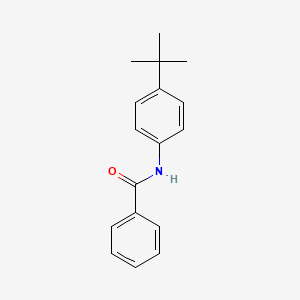![molecular formula C13H13NO2 B13764379 3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B13764379.png)
3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one is a heterocyclic compound with the molecular formula C13H13NO2. This compound belongs to the class of indole derivatives, which are significant due to their presence in various natural products and pharmaceuticals . The structure of this compound consists of a fused pyrrole and indole ring system, making it an interesting subject for synthetic and medicinal chemistry research .
Méthodes De Préparation
The synthesis of 3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 5-amino-substituted indoles with ethyl benzoylacetate, followed by thermal cyclization . Another approach involves the use of N-ethoxycarbonylthiobenzamides, which undergo cyclization to form the desired indole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one undergoes various chemical reactions, including:
Applications De Recherche Scientifique
3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one can be compared with other indole derivatives such as:
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Known for its potential antileishmanial activity.
5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidine: Exhibits kinase inhibitory activity and protects cells from necroptosis.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .
Propriétés
Formule moléculaire |
C13H13NO2 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
1-ethoxy-1,2-dihydropyrrolo[1,2-a]indol-3-one |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13-8-12(15)11-7-9-5-3-4-6-10(9)14(11)13/h3-7,13H,2,8H2,1H3 |
Clé InChI |
VIUQZNMUHRYSPP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CC(=O)C2=CC3=CC=CC=C3N12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



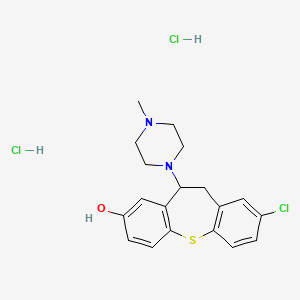
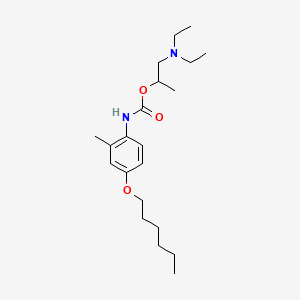
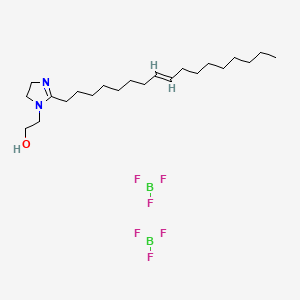
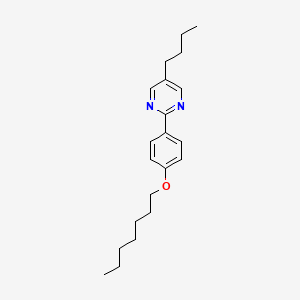
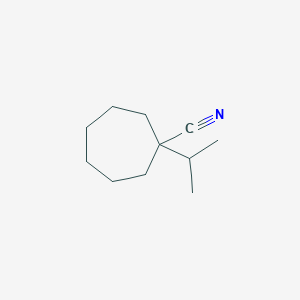
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13764342.png)
